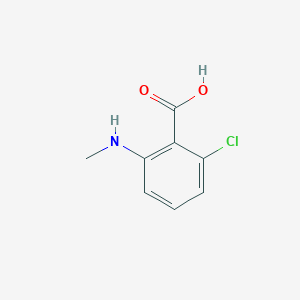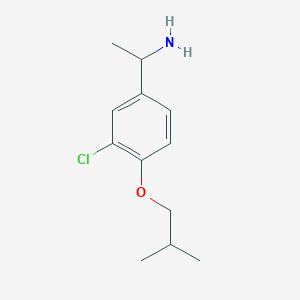
1-(3-Chloro-4-isobutoxyphenyl)-ethylamine
Overview
Description
1-(3-Chloro-4-isobutoxyphenyl)-ethylamine, also known as 3-chloro-4-isobutoxyphenyl-ethylamine, is an organic compound with a molecular formula of C10H15ClN. It is a white, crystalline solid with a melting point of 94-96 °C and a boiling point of 245 °C. It is a synthetic amine derived from the reaction of isobutyric acid and 3-chloro-4-hydroxyphenyl-ethylamine. It has been used in a variety of scientific applications, including drug synthesis, biochemical research, and laboratory experiments.
Scientific Research Applications
Dopamine Receptor Ligands
1-(3-Chloro-4-isobutoxyphenyl)-ethylamine and its derivatives have been synthesized and characterized as potential dopamine (DA) receptor ligands. These compounds retain the dopaminergic pharmacophore and have shown varying affinities and selectivities for D-1 and D-2 subtypes of DA receptors. They have been tested in assays for DA receptor-mediated inhibition of adenylate cyclase activity, behaving as D-2 agonists (Claudi et al., 1992).
Monoamine Oxidase Inhibition
Alkyloxy derivatives of 1-phenylethylamine, including those with additional alkyl or hydroxy substituents, have been investigated for their anti-monoamine oxidase activity. This activity is significant for understanding the molecular mechanisms involved in various neurological disorders and potential therapeutic applications (McCoubrey, 1959).
Antidepressant Activity
Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine have been examined for their ability to inhibit neurotransmitter uptake and potential antidepressant activity. These compounds have shown promising results in various rodent models, suggesting their potential application in treating depression (Yardley et al., 1990).
Synthesis of Optical Isomers
The synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a versatile fine chemistry intermediate used in several pharmacologically valuable products, involves derivatives of 1-(3-Chloro-4-isobutoxyphenyl)-ethylamine. This synthesis is crucial for producing enantiopure intermediates used in chiral drugs, highlighting the compound's significance in pharmaceutical chemistry (Kluson et al., 2019).
Biomedical Applications
Poly(3,4-dihyroxyphenyl)ethylamine (poly(dopamine)-p(DA)) particles, related to 1-(3-Chloro-4-isobutoxyphenyl)-ethylamine, have been explored for their potential biomedical applications. These include blood compatibility, antioxidant properties, and drug delivery capabilities, making them relevant for various medical and therapeutic applications (Sahiner et al., 2018).
properties
IUPAC Name |
1-[3-chloro-4-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8-9H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDXFXRTDIKPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



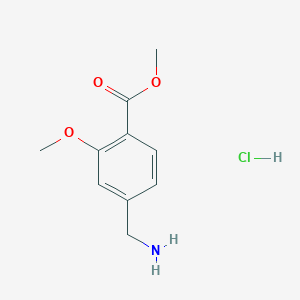
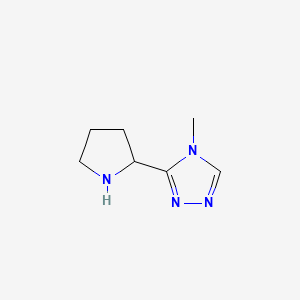
![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1428810.png)
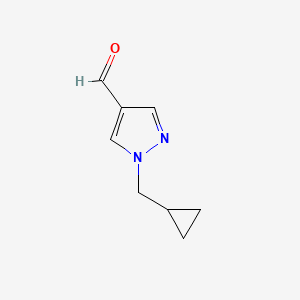
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1428813.png)
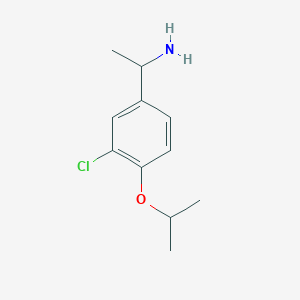
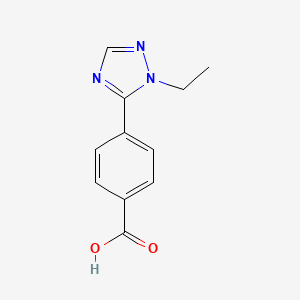

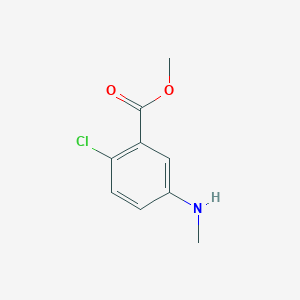
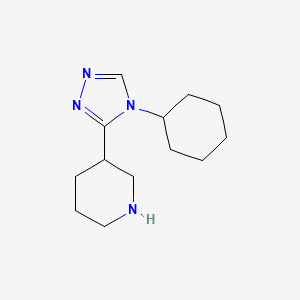
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)
